molecular formula C18H13FN2OS B2925825 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetonitrile CAS No. 1203224-36-5

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetonitrile

Cat. No.: B2925825
CAS No.: 1203224-36-5
M. Wt: 324.37
InChI Key: AELOEXCSUFFNEK-UHFFFAOYSA-N
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Description

The compound “2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetonitrile” is a chemical compound with a complex structure. It contains an isoquinoline ring, which is a structural isomer of quinoline, possessing a nitrogen-containing heteroaromatic and benzene-ring-fused system . This compound is offered by Benchchem for scientific research.


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of fluorinated isoquinolines has been greatly developed during the last decade . These approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing an isoquinoline ring, a fluorobenzyl group, and a thioacetonitrile group. The presence of these groups can significantly influence the properties and reactivity of the compound.


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For instance, arynes can react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1 (2H)-ones .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Isoquinolines are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities and useful physical properties .

Scientific Research Applications

Fluorescent Probes and Sensors

A study on fluorogenic chemodosimetric behaviors towards transition-metal ions revealed that thioamide derivatives of 8-hydroxyquinoline-benzothiazole, which share structural similarity with the compound , exhibit highly selective fluorescence-enhancing properties for Hg2+ ions in aqueous acetonitrile solution. This selectivity is due to the transformation of a weak fluorescent thioamide derivative into a highly fluorescent amide analogue upon interaction with Hg2+ ions (Song et al., 2006).

Charge Transfer and Fluorescence

Research on intramolecular charge transfer (ICT) with planarized aminobenzonitrile derivatives demonstrated significant findings that could relate to the structural functionalities of "2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetonitrile". Planarized molecules like 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) showed fast and efficient ICT along with dual fluorescence in a variety of solvents, which might suggest potential applications of similar compounds in fluorescent materials or molecular probes (Zachariasse et al., 2004).

Molecular Synthesis

A facile synthesis of tetrahydrobenzo[f]isoquinolines was achieved through base-catalyzed ring transformation, indicating that the core structure of "this compound" can be synthetically versatile and useful in generating novel compounds with potential biological or material applications (Pratap et al., 2007).

Magnetic Refrigeration and Single Molecule-Magnet Behavior

Research on Ln4 clusters based on bidentate Schiff base ligands, similar in complexity to the query compound, has shown magnetic refrigeration and single molecule-magnet (SMM) behavior. This suggests that compounds with complex architectures involving isoquinoline units could have applications in advanced magnetic materials and molecular electronics (Wang et al., 2018).

Properties

IUPAC Name

2-[5-[(4-fluorophenyl)methoxy]isoquinolin-1-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2OS/c19-14-6-4-13(5-7-14)12-22-17-3-1-2-16-15(17)8-10-21-18(16)23-11-9-20/h1-8,10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELOEXCSUFFNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2SCC#N)C(=C1)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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